molecular formula C17H17ClN6O B122142 Zoniporide hydrochloride CAS No. 241800-97-5

Zoniporide hydrochloride

Cat. No. B122142
CAS RN: 241800-97-5
M. Wt: 356.8 g/mol
InChI Key: JTEXNYIOROVPIR-UHFFFAOYSA-N
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Description

Zoniporide hydrochloride, also known as CP-597396 hydrochloride, is a potent and selective inhibitor of sodium-hydrogen exchanger type 1 (NHE-1). It inhibits human NHE-1 with an IC50 of 14 nM and has over 150-fold selectivity versus other NHE isoforms .


Molecular Structure Analysis

The molecular formula of Zoniporide hydrochloride is C17H17ClN6O. Its molecular weight is 356.8 g/mol . The InChIKey is UCIJUEGJEFJRMP-UHFFFAOYSA-N .

Scientific Research Applications

Cardioprotection

Zoniporide hydrochloride: is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1) . It has demonstrated cardioprotective effects against myocardial injuries and ischemic insults . By inhibiting NHE-1, zoniporide can reduce the detrimental effects of ischemia-reperfusion injury, which is a significant cause of tissue damage during heart attacks.

Antiviral Research

The compound has been utilized to study its effect on lymphocytic choriomeningitis virus multiplication . By affecting the Na+/H+ exchange process, zoniporide may influence viral replication, offering a pathway for antiviral drug development.

Metabolic Studies

In metabolic research, zoniporide’s impact on enzymes like lactate dehydrogenase (LDH) and pyruvate dehydrogenase (PDH) has been observed. It led to a reduction in LDH activity and an increase in PDH activity, indicating potential applications in metabolic disorder treatments .

Cell Signaling Studies

Zoniporide hydrochloride hydrate may be used in Na+/H±mediated cell signaling studies . The precise modulation of ion exchange by zoniporide can help in understanding the complex signaling pathways involved in various physiological processes.

Mechanism of Action

Target of Action

Zoniporide hydrochloride is a potent and selective inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1) . NHE-1 is a protein that plays a crucial role in regulating intracellular pH by controlling the exchange of sodium and hydrogen ions across cellular membranes .

Mode of Action

Zoniporide hydrochloride interacts with NHE-1 by inhibiting its function. It has been found to inhibit human NHE-1 with an IC50 of 14 nM, showing over 150-fold selectivity against other NHE isoforms . This inhibition results in the prevention of NHE-1-dependent swelling of human platelets .

Biochemical Pathways

The inhibition of NHE-1 by Zoniporide hydrochloride affects the intracellular pH homeostasis, which is crucial for many cellular processes . In the heart, for instance, intracellular acidification, which can be caused by the overactivation of NHE-1, is associated with conditions such as heart failure, maladaptive cardiac hypertrophy, and myocardial ischemia . By inhibiting NHE-1, Zoniporide hydrochloride can help prevent these conditions.

Pharmacokinetics

Zoniporide hydrochloride exhibits moderate plasma protein binding and has a half-life (t1/2) of 1.5 hours in monkeys . It also has one major active metabolite . In rats, the area under the curve (AUC) from zero to infinity (AUC0-∞) and t1/2 were found to be 0.07 μg h/mL and 0.5 hours, respectively .

Result of Action

The primary result of Zoniporide hydrochloride’s action is the reduction of infarct size in the heart. In studies conducted on rabbits, Zoniporide hydrochloride was found to elicit a significant dose-dependent reduction in infarct size . It also potently inhibits the swelling of human platelets, which is dependent on NHE-1 .

Action Environment

The action of Zoniporide hydrochloride can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the pH level of the environment, as NHE-1 is involved in pH regulation

Safety and Hazards

Zoniporide hydrochloride is toxic if swallowed. It’s recommended to avoid dust formation and breathing vapors, mist, or gas when handling this compound. In case of accidental ingestion, immediate medical attention is advised .

properties

IUPAC Name

5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O.ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEXNYIOROVPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058520
Record name Zoniporide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zoniporide hydrochloride

CAS RN

241800-97-5
Record name Zoniporide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241800975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zoniporide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZONIPORIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2ZBB5T6KM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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